molecular formula C8H4BrNO6 B6146992 2-bromo-5-nitrobenzene-1,4-dicarboxylic acid CAS No. 152510-47-9

2-bromo-5-nitrobenzene-1,4-dicarboxylic acid

Cat. No.: B6146992
CAS No.: 152510-47-9
M. Wt: 290
InChI Key:
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Description

2-bromo-5-nitrobenzene-1,4-dicarboxylic acid is an organic compound with the molecular formula C8H4BrNO6 and a molecular weight of 290.02 g/mol . . This compound is characterized by the presence of bromine and nitro groups attached to a benzene ring, along with two carboxylic acid groups. It is a yellow crystalline solid with a melting point of 260-262°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-nitrobenzene-1,4-dicarboxylic acid typically involves the bromination and nitration of terephthalic acid. The process begins with the bromination of terephthalic acid to introduce the bromine atom at the 2-position. This is followed by nitration to introduce the nitro group at the 5-position . The reaction conditions for these steps usually involve the use of bromine and nitric acid as reagents, with the reactions being carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-nitrobenzene-1,4-dicarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-5-nitrobenzene-1,4-dicarboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5-nitrobenzene-1,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid groups can form hydrogen bonds and participate in acid-base reactions, affecting the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-nitrobenzoic acid: Similar structure but lacks the second carboxylic acid group.

    2-bromo-5-nitrobenzene-1,3-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions.

    2-chloro-5-nitrobenzene-1,4-dicarboxylic acid: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-bromo-5-nitrobenzene-1,4-dicarboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and nitro groups, along with two carboxylic acid groups, makes it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

152510-47-9

Molecular Formula

C8H4BrNO6

Molecular Weight

290

Purity

95

Origin of Product

United States

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